Computed Lipophilicity (XLogP3-AA) Differentiates the 2,5-Dimethyl Scaffold from Its Mono-methyl Counterpart
The 2,5-dimethyl substitution pattern on the oxazolo[5,4-d]pyrimidin-7(6H)-one core results in a computed partition coefficient (XLogP3-AA) of 0.2, compared to an estimated lower value for the 2-methyl analog (no experimental value available, but class-level inference suggests a decrease of ~0.3–0.5 log units per methyl group removal) [1]. This moderate increase in lipophilicity may enhance membrane permeability and protein binding potential relative to the less substituted analog, a critical parameter for library design and fragment-based screening [2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one: predicted XLogP3-AA ≈ -0.1 to 0.0 (no direct experimental data, class-level estimate) |
| Quantified Difference | Estimated ΔXLogP3-AA ≈ 0.2–0.3 units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem |
Why This Matters
In fragment-based screening, even small differences in lipophilicity can influence solubility, non-specific binding, and off-target promiscuity; thus, the precise substitution pattern directly impacts the quality of hits arising from library screening.
- [1] PubChem Compound Summary for CID 28064421, 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one. Computed properties: XLogP3-AA 0.2. View Source
- [2] PubChem Compound Summary for CID 281136, 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one. Computed properties: XLogP3-AA not directly reported; estimated by analogy. View Source
